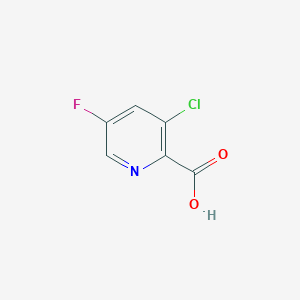

3-Chloro-5-fluoropyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWKRMOTCCVYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447185 | |

| Record name | 3-Chloro-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-01-8 | |

| Record name | 3-Chloro-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluoropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-chloro-5-fluoropyridine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details plausible synthetic pathways, complete with experimental protocols and quantitative data, to assist researchers in the efficient synthesis of this target molecule.

Introduction

This compound is a substituted pyridine derivative whose structural features make it a valuable intermediate in medicinal and materials chemistry. The presence of chloro, fluoro, and carboxylic acid functionalities offers multiple reactive sites for further chemical modification, enabling the construction of complex molecular architectures with diverse biological activities. This guide outlines two primary synthetic strategies, starting from commercially available precursors, and provides detailed procedural information to facilitate its laboratory preparation.

Synthetic Pathway 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinic Acid

One of the most direct routes to this compound involves the selective reduction of a chlorine atom at the 6-position of 2,6-dichloro-5-fluoronicotinic acid. This method is advantageous due to the ready availability of the starting material.[1]

Reaction Scheme

Caption: Selective Dechlorination Pathway.

Experimental Protocol

Materials:

-

2,6-dichloro-5-fluoronicotinic acid

-

Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., methanol, ethanol, or a mixture with water)

-

Base (e.g., sodium hydroxide)

-

Hydrogen source (e.g., hydrogen gas)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid in the chosen solvent.

-

Add the palladium on carbon catalyst to the solution.

-

If necessary, add a base to facilitate the reaction.

-

Pressurize the vessel with hydrogen gas or use another hydrogen source.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Quantitative Data

| Starting Material | Product | Catalyst | Solvent | Yield | Purity | Reference |

| 2,6-dichloro-5-fluoronicotinic acid | This compound | Pd/C | Methanol | 62% | 99% | [1] |

Synthetic Pathway 2: Multi-step Synthesis from 2-Aminopyridine

An alternative and versatile approach begins with the readily available 2-aminopyridine. This multi-step synthesis involves a sequence of nitration, fluorination via a Schiemann reaction, chlorination, conversion to a nitrile, and subsequent hydrolysis to the desired carboxylic acid.[2][3]

Overall Workflow

Caption: Multi-step Synthesis Workflow.

Experimental Protocols

-

Carefully add 2-aminopyridine to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5 °C).

-

Stir the mixture at this temperature for a specified time and then allow it to warm to room temperature.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 2-amino-5-nitropyridine.

-

Protect the amino group of 2-amino-5-nitropyridine, for example, by acetylation with acetic anhydride.

-

Reduce the nitro group to an amino group using a suitable reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation).

-

Diazotize the resulting diamine in the presence of fluoroboric acid (HBF4) at low temperature.

-

Thermally decompose the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom.

-

Hydrolyze the protecting group to yield 2-amino-5-fluoropyridine.

-

Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at a controlled temperature.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Isolate the product by extraction and purify by crystallization or column chromatography.

-

Dissolve 2-amino-3-chloro-5-fluoropyridine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

-

Allow the reaction to proceed at a controlled temperature.

-

Extract the product with an organic solvent and purify.

-

Heat the 3-chloro-5-fluoropyridine-2-carbonitrile under reflux with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide solution).

-

If using a base, acidify the resulting carboxylate salt with a strong acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the final product.

Quantitative Data for Multi-step Synthesis

| Step | Starting Material | Product | Key Reagents | Typical Yield | Reference |

| Nitration | 2-Aminopyridine | 2-Amino-5-nitropyridine | HNO₃, H₂SO₄ | ~41% | [3] |

| Fluorination | 2-Amino-5-nitropyridine | 2-Amino-5-fluoropyridine | HBF₄, NaNO₂ | ~52% (2 steps) | [3] |

| Chlorination | 2-Amino-5-fluoropyridine | 2-Amino-3-chloro-5-fluoropyridine | N-Chlorosuccinimide (NCS) | - | |

| Cyanation | 2-Amino-3-chloro-5-fluoropyridine | 3-Chloro-5-fluoropyridine-2-carbonitrile | NaNO₂, HCl, CuCN | - | |

| Hydrolysis | 3-Chloro-5-fluoropyridine-2-carbonitrile | This compound | HCl or NaOH(aq) | High |

Note: Yields for chlorination and cyanation steps are not explicitly provided in the searched literature for this specific substrate and would need to be determined empirically.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid offers a more direct approach, contingent on the availability of the starting material. The multi-step synthesis from 2-aminopyridine provides a more flexible and fundamental route, allowing for the construction of the target molecule from a simple precursor. The choice of synthetic pathway will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to 3-chloro-5-fluoropyridine-2-carboxylic acid (CAS 128073-01-8)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-chloro-5-fluoropyridine-2-carboxylic acid, also known as 3-Chloro-5-fluoropicolinic acid, is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry.[1] Its unique substitution pattern, featuring a carboxylic acid group adjacent to a chlorine atom and a fluorine atom at the 5-position, makes it a valuable intermediate for the synthesis of complex heterocyclic molecules. This compound is of significant interest to researchers in the pharmaceutical and agrochemical industries, where it is utilized in the development of new bioactive compounds.[2][3][4] The presence of multiple reactive sites allows for diverse chemical modifications, enabling its incorporation into a wide range of molecular scaffolds.

Chemical and Physical Properties

The properties of this compound are summarized below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

Table 2.1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 128073-01-8 | [5] |

| Molecular Formula | C₆H₃ClFNO₂ | [5] |

| Molecular Weight | 175.55 g/mol | [2] |

| Appearance | White solid (typical for related compounds) | [2] |

| Boiling Point | 275.3 ± 35.0 °C (Predicted) | |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) |

Spectroscopic and Analytical Data

While specific, publicly available experimental spectra for this exact compound are scarce, the expected spectroscopic features can be predicted based on its structure. This information is critical for its characterization and confirmation. Supplier documentation indicates that analytical data such as NMR, HPLC, and LC-MS are available upon request.[1]

Table 3.1: Predicted NMR and Mass Spectrometry Data

| Spectrum | Expected Features |

| ¹H NMR | Two signals are expected in the aromatic region (typically δ 7.5-8.5 ppm). One signal corresponding to the proton at the 4-position and another for the proton at the 6-position. Each signal would likely appear as a doublet or doublet of doublets due to coupling with the fluorine atom and the other proton. |

| ¹³C NMR | Six distinct signals are expected, five in the aromatic region for the pyridine ring carbons and one for the carboxylic acid carbon (typically δ 160-170 ppm). The carbon atoms bonded to or near the fluorine and chlorine atoms will show characteristic shifts and coupling constants (JCF). |

| ¹⁹F NMR | A single resonance is expected, as there is only one fluorine atom in the molecule. This signal will likely show coupling to the protons on the pyridine ring (H-4 and H-6).[6][7] |

| Mass Spec (MS) | The molecular ion peak (M⁺) would be expected at m/z ≈ 175, with a characteristic isotopic pattern (M+2) at ≈177 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Experimental Protocols

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves the selective reduction (dechlorination) of a 2,6-dichloro precursor. This method is advantageous as it starts from readily available materials and proceeds through a short process under relatively mild conditions.[3]

Reaction Scheme:

Caption: Proposed synthesis of the target compound via selective reduction.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in a protic solvent such as methanol or ethanol.[3]

-

Catalyst Addition: Add a palladium-based catalyst (e.g., 5-10% Palladium on Carbon, ~0.01-0.05 eq) to the solution.

-

Hydrogen Source: Introduce a hydrogen source. This can be achieved by purging the vessel with hydrogen gas (H₂) and maintaining a positive pressure (e.g., balloon pressure or a hydrogenation apparatus) or by adding a hydrogen donor like formic acid or ammonium formate.[3]

-

Reaction: Stir the mixture vigorously at room temperature (or with gentle heating to 40-60°C to increase the reaction rate) for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Analytical Purity Assessment

The purity of the synthesized compound should be assessed using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: Prepare a standard solution of the compound in a suitable diluent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

-

Injection: Inject 5-10 µL of the sample solution.

-

Analysis: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area in the chromatogram.

Applications in Research and Drug Development

This compound is a versatile intermediate primarily used as a foundational scaffold in medicinal chemistry and agrochemical synthesis.[2] Its utility stems from the differential reactivity of its functional groups.

-

Carboxylic Acid Handle: The carboxylic acid group can be readily converted into a variety of other functionalities such as esters, amides, or acid chlorides. This allows for its coupling with amines or alcohols to build more complex molecular structures, a common strategy in drug discovery.[8]

-

Halogenated Pyridine Core: The chloro and fluoro substituents on the pyridine ring are key features. The chlorine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final molecule.[2]

Caption: Role as a versatile intermediate in synthetic chemistry.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[9]

Table 6.1: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|

| Warning | H302: Harmful if swallowed.[9] H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H332: Harmful if inhaled.[9] H335: May cause respiratory irritation.[9] |

Precautionary Measures:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9]

-

Response:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

References

- 1. 128073-01-8|3-Chloro-5-fluoropicolinic acid|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 4. covethouse.eu [covethouse.eu]

- 5. Page loading... [guidechem.com]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

physicochemical properties of 3-chloro-5-fluoropyridine-2-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-chloro-5-fluoropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . Where experimental data is not publicly available, this guide furnishes detailed experimental protocols for its determination, intended to support research and development activities.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound (CAS No: 128073-01-8). Due to the compound's specific nature as a research chemical, some properties are predicted and should be confirmed through empirical testing. For comparative purposes, data for structurally similar compounds are also included.

| Property | Value for this compound | Comparative Data |

| Molecular Formula | C6H3ClFNO2 | |

| Molecular Weight | 175.54 g/mol | |

| Melting Point | Data not available | 143-144 °C (for 2-Chloro-5-fluoropyridine-3-carboxylic acid) 154 °C (for 3-Fluoropyridine-2-carboxylic acid)[1] 130-133 °C (for 3-Bromo-5-fluoropyridine-2-carboxylic acid)[2] |

| Boiling Point | 275.3±35.0 °C (Predicted)[3] | 265.2 °C at 760 mmHg (for 3-Fluoropyridine-2-carboxylic acid)[1] |

| pKa | Data not available | 2.71±0.10 (Predicted for 3-Fluoropyridine-2-carboxylic acid)[1] |

| Solubility | Data not available | General solubility is expected in organic solvents. Solubility in aqueous solutions is pH-dependent. |

| LogP | Data not available | 0.91890 (for 3-Fluoropyridine-2-carboxylic acid)[1] 1.8 (Calculated for Methyl 3-chloro-5-fluoropyridine-2-carboxylate)[4] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies for determining the key .

Determination of Melting Point

The melting point provides an indication of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube to a depth of 1-2 mm.[5][6]

-

The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or similar digital device) alongside a calibrated thermometer.[7]

-

The sample is heated at a steady, slow rate (approximately 1-2°C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[6] The melting range is reported as T1-T2.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and distribution.

Methodology (NMR Spectroscopy): [8]

-

A series of buffer solutions with known pH values are prepared.

-

A constant concentration of this compound is dissolved in each buffer solution.

-

The ¹H NMR spectrum is recorded for each solution.

-

The chemical shifts of the aromatic protons on the pyridine ring, which are sensitive to the protonation state of the nitrogen and the carboxylate group, are monitored.[8]

-

A titration curve is generated by plotting the chemical shift of a selected proton against the pH of the solution.

-

The pKa value corresponds to the pH at the inflection point of the titration curve.

Determination of Aqueous Solubility

Solubility is a critical parameter for drug development, affecting bioavailability and formulation. As an organic acid, the aqueous solubility of this compound is expected to be pH-dependent.

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a series of buffered aqueous solutions at different, controlled pH values (e.g., pH 2, 5, 7.4, 9).

-

The resulting suspensions are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the samples are filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate for each pH value to ensure accuracy.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic properties.[9][10]

Methodology (Shake-Flask Method): [9]

-

n-Octanol and an aqueous buffer (typically pH 7.4 to assess the distribution of both ionized and non-ionized species, which would be a LogD measurement) are mutually saturated by mixing them and allowing the phases to separate.[11]

-

A known amount of this compound is dissolved in one of the phases (e.g., the aqueous buffer).

-

The solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period and then allowed to stand until the two phases have completely separated.[11]

-

The concentration of the compound in both the aqueous and n-octanol phases is determined using an appropriate analytical technique like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]

-

LogP is the base-10 logarithm of this ratio.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

Safety Information

According to available safety data sheets, this compound is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[12]

References

- 1. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 2. 3-Bromo-5-fluoropyridine-2-carboxylic acid 97 1189513-55-0 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl 3-chloro-5-fluoropyridine-2-carboxylate | C7H5ClFNO2 | CID 46311235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the NMR Spectroscopic Data of 3-chloro-5-fluoropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-chloro-5-fluoropyridine-2-carboxylic acid. Due to the absence of direct experimental spectra in publicly available literature, this document presents predicted ¹H and ¹³C NMR data. These predictions are derived from established principles of NMR spectroscopy, including the analysis of substituent chemical shift (SCS) effects on the pyridine ring, and are supported by experimental data from structurally analogous compounds.

Predicted NMR Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These values have been estimated by considering the individual effects of the chloro, fluoro, and carboxylic acid substituents on the pyridine ring's chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~8.3 - 8.5 | Doublet of doublets (dd) | ³J(H-F) ≈ 7-9 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-6 | ~8.7 - 8.9 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-3 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| COOH | ~12 - 14 | Broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | ~148 - 152 | Doublet (d) | ³J(C-F) ≈ 15-20 Hz |

| C-3 | ~135 - 139 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| C-4 | ~140 - 144 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |

| C-5 | ~155 - 159 (¹J(C-F) coupled) | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |

| C-6 | ~145 - 149 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| COOH | ~165 - 170 | Singlet (s) | - |

Experimental Protocols

The following provides a generalized, detailed methodology for the acquisition of NMR spectra for pyridine carboxylic acid derivatives, which would be applicable to this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of the solid sample of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Commonly used solvents for this type of compound include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher to ensure good signal dispersion.

-

The spectrometer should be equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

3. ¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm (centered around 6-8 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

4. ¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon, simplifying interpretation.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm (centered around 100-120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C is a less sensitive nucleus.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz), followed by phase and baseline correction.

5. 2D NMR Spectroscopy (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and confirming the overall structure.

Structure-Spectra Correlation

The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted NMR data.

Caption: Correlation of the chemical structure with predicted NMR signals.

This guide serves as a foundational resource for researchers working with this compound, providing anticipated spectroscopic data and standard experimental procedures to facilitate its identification and characterization.

The Solubility of 3-chloro-5-fluoropyridine-2-carboxylic Acid in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Representative Solubility Data of a Structurally Related Compound

To illustrate the expected solubility trends and data presentation, the following table summarizes the mole fraction solubility (x₁) of picolinic acid (pyridine-2-carboxylic acid), an isomer of the target compound, in three different organic solvents at various temperatures. This data is extracted from studies on related pyridine carboxylic acids.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Ethanol | 293.15 | 0.0128 |

| 298.15 | 0.0152 | |

| 303.15 | 0.0180 | |

| 308.15 | 0.0213 | |

| 313.15 | 0.0252 | |

| Acetonitrile | 293.15 | 0.0038 |

| 298.15 | 0.0045 | |

| 303.15 | 0.0054 | |

| 308.15 | 0.0064 | |

| 313.15 | 0.0076 | |

| Water | 293.15 | 0.0898 |

| 298.15 | 0.1060 | |

| 303.15 | 0.1248 | |

| 308.15 | 0.1465 | |

| 313.15 | 0.1715 |

Note: This data is for picolinic acid and is intended to serve as a proxy for understanding the potential solubility behavior of 3-chloro-5-fluoropyridine-2-carboxylic acid.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent using the isothermal gravimetric method. This method is a standard and reliable technique for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.

-

Sample Preparation: Add an excess amount of solid this compound to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer to ensure thorough mixing and facilitate the dissolution process. Allow the suspension to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant liquid using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

-

Gravimetric Analysis: Immediately weigh the syringe containing the saturated solution to determine the mass of the solution.

-

Solvent Evaporation: Transfer the saturated solution from the syringe to a pre-weighed container. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute. The difference in mass will give the mass of the dissolved this compound.

-

Calculation: Calculate the mole fraction solubility using the masses of the solute and the solvent.

-

Repeatability: Repeat the experiment at least three times to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Relevance in Drug Development: Signaling Pathways

Pyridine carboxylic acid derivatives are known to play a role in various biological signaling pathways. For instance, some are investigated as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key component of the p38 MAPK signaling pathway, which is implicated in inflammatory responses.[1] Understanding the solubility of this compound is crucial for its formulation and delivery in potential therapeutic applications targeting such pathways.

The diagram below provides a simplified representation of the p38/MK2 signaling pathway, a potential target for compounds derived from this compound.

Caption: Simplified p38/MK2 signaling pathway and potential inhibition.

Conclusion

While specific, quantitative solubility data for this compound in organic solvents is not currently prevalent in the accessible literature, this guide provides a framework for researchers to approach this challenge. By utilizing established experimental protocols, such as the isothermal gravimetric method, and drawing parallels from structurally related compounds, scientists can generate the necessary data to advance their research and development efforts. The potential involvement of such compounds in critical signaling pathways underscores the importance of a thorough understanding of their fundamental physicochemical properties, including solubility.

References

The Elusive Crystal Structure of 3-chloro-5-fluoropyridine-2-carboxylic acid: A Technical Overview for Researchers

Despite its significance as a building block in medicinal and agrochemical research, a definitive single-crystal X-ray structure for 3-chloro-5-fluoropyridine-2-carboxylic acid has not been publicly reported in crystallographic databases or peer-reviewed literature. This guide provides a comprehensive summary of the available physicochemical data, a representative synthesis protocol, and an analysis of its structural characteristics based on related compounds.

This technical paper addresses the current state of knowledge regarding this compound for researchers, scientists, and professionals in drug development. In the absence of a solved crystal structure, this document collates available data from chemical databases and patent literature to serve as a valuable resource.

Physicochemical Properties

While detailed crystallographic data such as bond lengths and angles are unavailable, various physicochemical properties have been reported or calculated. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₂ | PubChem |

| Molecular Weight | 175.54 g/mol | PubChem |

| CAS Number | 128073-01-8 | SynChem, Inc.[1] |

| Appearance | White to off-white solid (presumed) | General chemical properties |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Synthesis of this compound

The synthesis of substituted pyridine carboxylic acids is well-documented in patent literature, often involving the oxidation of a corresponding methylpyridine. The following is a representative experimental protocol adapted from synthetic methods for analogous compounds.

Experimental Protocol: Oxidation of 2-methyl-3-chloro-5-fluoropyridine

Objective: To synthesize this compound via the oxidation of 2-methyl-3-chloro-5-fluoropyridine.

Materials:

-

2-methyl-3-chloro-5-fluoropyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

A solution of sodium hydroxide in water is prepared in a reaction flask.

-

2-methyl-3-chloro-5-fluoropyridine is added to the alkaline solution.

-

The mixture is heated to reflux with vigorous stirring.

-

Potassium permanganate is added portion-wise to the refluxing mixture over a period of several hours. The disappearance of the purple color indicates the consumption of the oxidizing agent.

-

After the addition is complete, the mixture is refluxed for an additional period to ensure the reaction goes to completion.

-

The hot mixture is filtered to remove the manganese dioxide byproduct. The filter cake is washed with hot water.

-

The combined filtrate is cooled to room temperature.

-

The pH of the filtrate is carefully adjusted to the isoelectric point of the carboxylic acid (typically pH 2-4) by the slow addition of concentrated hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove impurities.

-

The resulting solid is dried under vacuum to yield this compound.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Structural Considerations and Potential Intermolecular Interactions

In the absence of a determined crystal structure for the title compound, insights can be drawn from the known crystal structures of other pyridine carboxylic acids. It is anticipated that the crystal packing of this compound would be significantly influenced by hydrogen bonding and halogen interactions.

The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This would likely lead to the formation of robust hydrogen-bonded dimers between two molecules in the solid state, a common motif in carboxylic acid crystal structures.

Furthermore, the pyridine nitrogen atom is a hydrogen bond acceptor. This could lead to intermolecular hydrogen bonds with the carboxylic acid group of a neighboring molecule, forming catemeric or cyclic supramolecular synthons. The presence of the electron-withdrawing chlorine and fluorine atoms would modulate the basicity of the pyridine nitrogen and the acidity of the carboxylic acid proton, thereby influencing the geometry and strength of these hydrogen bonds.

Halogen bonding is another potential interaction that could direct the crystal packing. The chlorine atom, and to a lesser extent the fluorine atom, can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like the carbonyl oxygen or the pyridine nitrogen of adjacent molecules.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules. The pyridine scaffold is a common feature in many biologically active compounds. The specific substitution pattern of this molecule, with chloro, fluoro, and carboxylic acid groups, provides multiple reactive sites for further chemical transformations, such as amide bond formation or cross-coupling reactions. These characteristics make it a useful starting material for generating libraries of compounds for screening in drug discovery and agrochemical development programs.

Conclusion

While the definitive crystal structure of this compound remains to be determined and reported, this guide provides a summary of the currently available information. The provided synthesis protocol and discussion of potential structural features offer a valuable starting point for researchers working with this compound. The determination of its single-crystal X-ray structure would be a valuable contribution to the field, providing precise intramolecular dimensions and a deeper understanding of its solid-state packing and intermolecular interactions, which are crucial for polymorphism studies in drug development.

References

In-depth Technical Guide: Reactivity and Electronic Properties of 3-chloro-5-fluoropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 3-chloro-5-fluoropyridine-2-carboxylic acid. This compound is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern, which offers multiple sites for chemical modification. This document details its synthesis, spectroscopic properties, predicted acidity, and reactivity profile, with a focus on nucleophilic aromatic substitution and reactions of the carboxylic acid moiety. Detailed experimental protocols and theoretical data are provided to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and predicted spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molecular Weight | 175.54 g/mol |

| CAS Number | 128073-01-8 |

| Predicted pKa | ~2.5 - 3.5 |

| Predicted ¹H NMR | See Table 2 |

| Predicted ¹³C NMR | See Table 3 |

| Predicted IR Spectrum | See Table 4 |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | -COOH |

| ~8.6 | Doublet | 1H | H-6 |

| ~8.2 | Doublet | 1H | H-4 |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~165 | -COOH |

| ~158 (d) | C-5 |

| ~148 | C-2 |

| ~142 (d) | C-6 |

| ~125 (d) | C-4 |

| ~122 | C-3 |

Note: (d) indicates a doublet due to C-F coupling.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H | Carboxylic acid |

| ~1700 | C=O | Carboxylic acid |

| ~1600, ~1470 | C=C, C=N | Pyridine ring stretch |

| ~1250 | C-F | Fluoro substituent |

| ~780 | C-Cl | Chloro substituent |

Synthesis

A plausible synthetic route to this compound can be adapted from general procedures for the synthesis of substituted pyridine derivatives. A potential multi-step synthesis starting from 2-amino-5-fluoropyridine is outlined below.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-chloro-5-fluoropyridine

-

Materials: 2-amino-5-fluoropyridine, N-chlorosuccinimide (NCS), acetic acid.

-

Procedure: To a solution of 2-amino-5-fluoropyridine in a suitable solvent such as acetic acid, add N-chlorosuccinimide (NCS) portion-wise at a controlled temperature. Monitor the reaction by TLC or GC-MS until completion. The product can then be isolated by extraction and purified by crystallization or column chromatography.[1]

Step 2: Synthesis of 3-Chloro-5-fluoropyridin-2(1H)-one

-

Materials: 2-Amino-3-chloro-5-fluoropyridine, sodium nitrite, sulfuric acid.

-

Procedure: Dissolve 2-amino-3-chloro-5-fluoropyridine in an aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. After the addition is complete, stir the reaction mixture and then gently warm it to allow for the hydrolysis of the diazonium salt. Isolate the product by extraction and purify as needed.[1]

Step 3: Synthesis of this compound

-

Materials: 3-Chloro-5-fluoropyridin-2(1H)-one, a strong base (e.g., n-BuLi), carbon dioxide, oxidizing agent.

-

Procedure: This transformation is more complex and may require a multi-step process involving protection of the pyridone, followed by directed ortho-metalation and carboxylation with CO₂, and subsequent oxidation. A more direct approach could involve oxidation of a precursor like 3-chloro-5-fluoro-2-methylpyridine, if available.

Electronic Properties

The electronic properties of this compound are significantly influenced by the interplay of the electron-withdrawing effects of the chloro and fluoro substituents, the carboxylic acid group, and the pyridine ring nitrogen.

-

Inductive and Resonance Effects: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This reduces the electron density of the aromatic system. The fluorine atom at the 5-position and the chlorine atom at the 3-position will influence the acidity of the carboxylic acid and the reactivity of the pyridine ring towards nucleophilic attack. The carboxylic acid group is also electron-withdrawing.

-

Acidity (pKa): The pKa of the carboxylic acid is predicted to be in the range of 2.5 to 3.5. The presence of the electron-withdrawing chloro and fluoro groups, as well as the pyridine nitrogen, stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).

Reactivity

The reactivity of this compound is characterized by the reactions of the pyridine ring and the carboxylic acid functional group.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient due to the electronegative nitrogen atom and the electron-withdrawing substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 3-position is a potential leaving group in SNAr reactions. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, indicating that fluorine can be a better leaving group in some pyridine systems.[2] However, the reactivity will also depend on the position and the nature of the nucleophile.

Experimental Protocol for a Typical SNAr Reaction:

-

Materials: this compound, a nucleophile (e.g., an amine or alkoxide), a suitable solvent (e.g., DMF, DMSO), and potentially a base.

-

Procedure: Dissolve the pyridine derivative in the chosen solvent. Add the nucleophile and, if necessary, a base. Heat the reaction mixture and monitor its progress by TLC or LC-MS. Upon completion, the product can be isolated by extraction and purified by chromatography or crystallization.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of standard transformations.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine will produce the corresponding amide. Direct coupling with an amine using a coupling agent like DCC is also a viable method.[3]

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

-

Decarboxylation: While generally requiring harsh conditions, decarboxylation to yield 3-chloro-5-fluoropyridine can be explored, potentially under metal-catalyzed conditions.[4]

Conclusion

This compound is a versatile heterocyclic compound with a rich and tunable reactivity profile. The presence of chloro, fluoro, and carboxylic acid functionalities on the pyridine core allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization. Further experimental validation of the predicted data is encouraged for specific applications.

References

An In-depth Technical Guide on the Formation of 3-chloro-5-fluoropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the most plausible synthetic pathway for the formation of 3-chloro-5-fluoropyridine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. Due to the absence of a single, direct reported synthesis, this document outlines a rational, multi-step approach based on well-established chemical transformations and analogous reactions reported in the scientific literature.

Proposed Synthetic Pathway

The most viable route for the synthesis of this compound involves a three-step process starting from a nitropyridine precursor. This pathway includes:

-

Nitration: The introduction of a nitro group onto a substituted pyridine ring.

-

Reduction: The conversion of the nitro group to an amine.

-

Diazotization and Fluorination (Balz-Schiemann Reaction): The transformation of the amino group into a fluoro group via a diazonium salt intermediate.

This strategic approach allows for the precise installation of the required functional groups on the pyridine core.

Experimental Protocols and Data

The following sections detail the proposed experimental methodologies for each step of the synthesis. The quantitative data is presented in a summary table for clarity.

Step 1: Synthesis of 3-chloro-5-nitropyridine-2-carboxylic acid (Precursor)

The initial step involves the synthesis of the key intermediate, 3-chloro-5-nitropyridine-2-carboxylic acid. While direct nitration of 3-chloropyridine-2-carboxylic acid can be challenging due to the deactivating nature of the existing substituents, a more common approach involves the construction of the substituted pyridine ring or modification of a pre-functionalized pyridine. For the purpose of this guide, we will consider the synthesis from a suitable precursor like 2-hydroxy-5-nitropyridine, which can be chlorinated. A general procedure for the chlorination of a hydroxypyridine is as follows:

Experimental Protocol:

-

To a flask equipped with a reflux condenser and a stirrer, add 2-hydroxy-5-nitropyridine (1.0 eq).

-

Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-nitropyridine.

-

The subsequent carboxylation at the 2-position would likely proceed via a metallation-carboxylation sequence, followed by hydrolysis if an ester is formed.

Note: The synthesis of the direct precursor 3-chloro-5-nitropyridine-2-carboxylic acid is not explicitly detailed in the provided search results, so this protocol is based on analogous transformations of similar pyridine derivatives.

Step 2: Reduction of 3-chloro-5-nitropyridine-2-carboxylic acid to 5-amino-3-chloropyridine-2-carboxylic acid

The reduction of the nitro group to an amine is a standard transformation. A common and effective method is the use of a metal in an acidic medium.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-chloro-5-nitropyridine-2-carboxylic acid (1.0 eq) in a mixture of ethanol and acetic acid.

-

Add iron powder (Fe) (3.0-5.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-3-chloropyridine-2-carboxylic acid.[1][2]

Step 3: Balz-Schiemann Reaction for the Synthesis of this compound

The final step is the conversion of the amino group to a fluoro group using the Balz-Schiemann reaction.[3][4][5]

Experimental Protocol:

-

Suspend 5-amino-3-chloropyridine-2-carboxylic acid (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄) (48% solution, 2.0-3.0 eq) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, while maintaining the temperature between 0-5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to form the diazonium tetrafluoroborate salt.

-

Isolate the precipitated diazonium salt by filtration and wash it with cold water, followed by cold diethyl ether.

-

Carefully heat the dried diazonium salt in an inert solvent (e.g., toluene or xylene) or neat until the evolution of nitrogen gas ceases. The thermal decomposition typically occurs at elevated temperatures.

-

Cool the reaction mixture and purify the product by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary

The following table summarizes the expected, though not explicitly reported, quantitative data for the proposed synthesis. The values are based on typical yields and conditions for analogous reactions found in the literature.

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chlorination & Carboxylation | POCl₃, DMF | 105-110 | 3-5 | 60-70 |

| 2 | Nitro Reduction | Fe, Acetic Acid | 80-90 | 2-4 | 80-90 |

| 3 | Balz-Schiemann | HBF₄, NaNO₂ | 0-5 (diazotization) | 1-2 | 40-60 |

Visualizations

Reaction Pathway Diagram

References

Methodological & Application

Application Notes and Protocols: The Role of 3-Chloro-5-fluoropyridine-2-carboxylic Acid in the Discovery of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoropyridine-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a fluoro group on a pyridine ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols on the utilization of this compound in the discovery of novel kinase inhibitors, with a particular focus on its application in the development of Mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors for the treatment of inflammatory diseases.

Application in the Discovery of MK2 Inhibitors

The p38/MK2 signaling pathway is a critical regulator of inflammatory responses, making it an attractive target for the development of novel anti-inflammatory therapies. This compound serves as a key starting material in the synthesis of potent and selective pyridinone-based MK2 inhibitors. These inhibitors are being investigated for their therapeutic potential in a variety of inflammatory conditions, including rheumatoid arthritis, Crohn's disease, and chronic obstructive pulmonary disease (COPD).

Signaling Pathway

The p38 MAPK/MK2 signaling cascade plays a pivotal role in the production of pro-inflammatory cytokines. The diagram below illustrates this pathway.

Quantitative Data

The following table presents representative biological data for a series of hypothetical pyridinone-based MK2 inhibitors derived from this compound. This data illustrates the structure-activity relationship (SAR) that could be observed.

| Compound ID | R1 Group | MK2 IC50 (nM) | Cellular TNF-α Inhibition (IC50, nM) |

| MK2-Inhib-01 | Methyl | 150 | 750 |

| MK2-Inhib-02 | Ethyl | 125 | 680 |

| MK2-Inhib-03 | Cyclopropyl | 50 | 250 |

| MK2-Inhib-04 | Phenyl | 25 | 120 |

| MK2-Inhib-05 | 4-Fluorophenyl | 15 | 80 |

Experimental Protocols

Synthesis of a Representative Pyridinone MK2 Inhibitor

This protocol describes a general synthetic route to a pyridinone MK2 inhibitor starting from this compound, based on methodologies described in patent literature.

The Role of 3-Chloro-5-fluoropyridine-2-carboxylic Acid in the Synthesis of Advanced Agrochemicals

Introduction: 3-Chloro-5-fluoropyridine-2-carboxylic acid is a key heterocyclic building block in the development of modern agrochemicals, particularly in the synthesis of arylpicolinate herbicides. Its specific substitution pattern allows for the strategic introduction of various functional groups, leading to the creation of highly active and selective herbicidal compounds. This document provides detailed application notes and experimental protocols for the synthesis of a prominent herbicide, Halauxifen-methyl, using this compound as a starting material. It also delves into the mode of action of this class of herbicides.

Application in the Synthesis of Halauxifen-Methyl

Halauxifen-methyl is a synthetic auxin herbicide that provides post-emergence control of a wide range of broadleaf weeds in cereal crops.[1][2] The synthesis of Halauxifen-methyl from this compound involves a multi-step process, including esterification, amination, and a final Suzuki-Miyaura cross-coupling reaction to construct the biaryl core of the molecule.[1]

Synthetic Pathway Overview

The overall synthetic route from this compound to Halauxifen-methyl is depicted below. The process begins with the conversion of the carboxylic acid to its methyl ester, followed by the introduction of an amino group at the 4-position of the pyridine ring. The final key step is a palladium-catalyzed Suzuki-Miyaura coupling to introduce the substituted phenyl ring.

Caption: Synthetic route to Halauxifen-methyl.

Experimental Protocols

The following protocols are representative methods for the key transformations in the synthesis of Halauxifen-methyl.

Protocol 1: Esterification of this compound

This protocol describes the conversion of the starting carboxylic acid to its methyl ester.

Materials:

-

This compound

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Ice-water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 15 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the cooled solution with stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 70 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Pour the resulting residue onto ice-water and extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-chloro-5-fluoropyridine-2-carboxylate.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Product | Methyl 3-chloro-5-fluoropyridine-2-carboxylate |

| Reagents | Methanol, Thionyl chloride |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 70 °C |

| Typical Yield | >90% (based on analogous reactions)[3][4] |

Protocol 2: Amination of Methyl 3-chloro-5-fluoropicolinate

This protocol outlines the introduction of the amino group at the 4-position. This procedure is based on the amination of a similar fluorinated picolinonitrile.

Materials:

-

Methyl 3-chloro-5-fluoropyridine-2-carboxylate

-

Anhydrous ammonia (NH₃)

-

A suitable aprotic solvent (e.g., acetonitrile, propionitrile)

Procedure:

-

In a pressure-resistant reactor, dissolve methyl 3-chloro-5-fluoropyridine-2-carboxylate (1.0 eq) in a suitable anhydrous aprotic solvent.

-

Cool the solution and introduce anhydrous ammonia into the reactor.

-

Seal the reactor and heat the mixture. The reaction temperature and pressure will need to be optimized, but temperatures in the range of 80-120 °C are a typical starting point for such aminations.

-

Maintain the reaction at temperature with stirring for several hours, monitoring the progress by LC-MS.

-

After completion, cool the reactor to room temperature and carefully vent the excess ammonia.

-

Remove the solvent under reduced pressure.

-

The crude product, methyl 4-amino-3-chloro-5-fluoropicolinate, can be purified by column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | Methyl 3-chloro-5-fluoropyridine-2-carboxylate |

| Product | Methyl 4-amino-3-chloro-5-fluoropicolinate |

| Reagents | Anhydrous ammonia |

| Reaction Time | Several hours (optimization required) |

| Reaction Temperature | 80-120 °C (optimization required) |

| Typical Yield | Moderate to good (based on analogous reactions)[1] |

Protocol 3: Suzuki-Miyaura Coupling to Halauxifen-methyl

This final step constructs the biaryl linkage to yield the active herbicide.

Materials:

-

Methyl 4-amino-3-chloro-5-fluoropicolinate

-

(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Phosphine ligand (if required by the catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane and water, 4:1 v/v), add methyl 4-amino-3-chloro-5-fluoropicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for 4-12 hours, monitoring the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Halauxifen-methyl.

Quantitative Data:

| Parameter | Value |

| Starting Material | Methyl 4-amino-3-chloro-5-fluoropicolinate |

| Product | Halauxifen-methyl |

| Reagents | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, Pd catalyst, Base |

| Reaction Time | 4-12 hours |

| Reaction Temperature | 80-100 °C |

| Typical Yield | 80-95% (based on analogous couplings)[5][6] |

Mode of Action: Synthetic Auxin Herbicides

Halauxifen-methyl belongs to the class of synthetic auxin herbicides.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent in the plant.[7] This leads to a continuous and uncontrolled stimulation of auxin-responsive genes, disrupting normal plant growth and development, ultimately causing plant death.[7][8]

The signaling pathway for synthetic auxin herbicides involves several key components:

-

Perception: The synthetic auxin binds to the SCF-TIR1/AFB E3 ubiquitin ligase complex.[7]

-

Derepression: This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[7]

-

Gene Activation: The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of a multitude of auxin-responsive genes.[7]

-

Physiological Effects: The overexpression of these genes leads to a cascade of physiological disruptions, including epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and the overproduction of other plant hormones like ethylene and abscisic acid (ABA), which contribute to senescence and plant death.[8][9]

Caption: Synthetic auxin herbicide signaling pathway.

Conclusion

This compound is a valuable intermediate for the synthesis of complex and potent agrochemicals like Halauxifen-methyl. The synthetic route, while multi-stepped, utilizes well-established and high-yielding chemical transformations. The resulting arylpicolinate herbicides act as synthetic auxins, providing an effective mechanism for weed control by disrupting fundamental plant growth processes. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers in the field of agrochemical synthesis and development.

References

- 1. RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]

- 2. AU2013359255B2 - Process for the preparation of 4-amino-5-fluoro-3-chloro-6-(substituted)picolinates - Google Patents [patents.google.com]

- 3. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 4. echemi.com [echemi.com]

- 5. EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2877018 [data.epo.org]

- 9. chemscene.com [chemscene.com]

Application Notes and Protocols for Amide Coupling Reactions with 3-Chloro-5-fluoropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 3-chloro-5-fluoropyridine-2-carboxylic acid with various amines. This heterocyclic carboxylic acid is a valuable building block in medicinal chemistry, and its derivatives have shown potential in the development of novel therapeutics, including kinase inhibitors. The electron-withdrawing nature of the chloro and fluoro substituents can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling conditions crucial for successful amide bond formation.

Introduction

The formation of the amide bond is a cornerstone of modern drug discovery and development. The 3-chloro-5-fluoropyridine-2-carboxamide scaffold is a key feature in a number of biologically active molecules. The protocols outlined below describe common and effective methods for the synthesis of a diverse range of amides from this compound, a critical intermediate for these scaffolds. We present protocols for three widely used coupling methods:

-

HATU-Mediated Amide Coupling: A highly efficient and rapid method employing a uronium-based coupling reagent, suitable for a broad range of amines, including those with lower nucleophilicity.

-

EDC/HOBt-Mediated Amide Coupling: A classic and cost-effective carbodiimide-based method, widely utilized in peptide synthesis and general amide formation.

-

Acyl Chloride-Mediated Amide Coupling: A traditional and robust two-step method that proceeds through a highly reactive acyl chloride intermediate.

Data Presentation: Amide Coupling Reaction Parameters

The following table summarizes various reaction conditions for the amide coupling of this compound with different amine substrates, providing a comparative overview of reagents, solvents, bases, and reported yields.

| Amine Substrate | Coupling Reagent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Aniline Derivatives | EDC, HOBt, DMAP | DIPEA | Acetonitrile | Not Specified | 23 | Good to Excellent |

| Piperazine Derivatives | EDC, DMAP | - | DCM | Overnight | Room Temp | Not Specified |

| Substituted Anilines | TBTU | DIEA | DMF | 4-5 hours | Room Temp | Good |

| General Amines | HATU | DIEA | DMF | 2 hours | Room Temp | High |

| General Amines | Acyl Chloride | Et3N | Dioxane | 5 hours | 0-5 (stir), then reflux | Moderate to Fair |

Mandatory Visualization

Signaling Pathway Inhibition by a Synthesized Amide

Certain amides derived from this compound have been investigated as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where such an inhibitor might act.

Caption: Hypothetical kinase inhibitor signaling pathway.

Experimental Workflow: General Amide Coupling

The following diagram outlines the general experimental workflow for the synthesis of amides from this compound.

Caption: General amide coupling experimental workflow.

Experimental Protocols

Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a highly effective method for a wide range of amines.

Materials and Reagents:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry reaction flask, add this compound and the corresponding amine.

-

Dissolve the starting materials in anhydrous DMF.

-

Add HATU to the solution, followed by the dropwise addition of DIPEA at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.

Materials and Reagents:

-

This compound (1.0 eq)

-

Amine (1.0 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.0 eq)

-

HOBt (1-Hydroxybenzotriazole) (catalytic amount, e.g., 0.1 eq)

-

DMAP (4-Dimethylaminopyridine) (1.0 eq)

-

DIPEA (as needed)

-

Anhydrous Acetonitrile or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction flask, dissolve this compound in anhydrous acetonitrile or DCM.

-

Add EDC, HOBt, and DMAP to the solution.

-

Add the amine to the reaction mixture. If the amine is provided as a salt, add an appropriate amount of a non-nucleophilic base like DIPEA.

-

Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Acyl Chloride-Mediated Amide Coupling

This two-step protocol proceeds through a highly reactive acyl chloride intermediate.

Materials and Reagents:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (excess, e.g., 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Amine (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (2.0 eq)

-

Anhydrous Dioxane

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: